2-Cyanophenylboronic acid
Overview
Description
Synthesis Analysis
2-Cyanophenylboronic acid is synthesized through reactions involving organorhodium species. A notable method involves the rhodium-catalyzed annulation reaction, where 2-cyanophenylboronic acid reacts with alkynes or alkenes to afford substituted indenones or indanones. This process is facilitated by the intramolecular nucleophilic addition of an organorhodium(I) species to a cyano group (Miura & Murakami, 2005).
Molecular Structure Analysis
Research on the molecular complexes of 4-cyanophenylboronic acid, a related compound, has shown the significance of water in structure stabilization. The analysis of these complexes reveals variations in intermolecular interactions, highlighting the adaptability and structural diversity of cyanophenylboronic acids in different environments (TalwelkarShimpi et al., 2017).
Chemical Reactions and Properties
2-Cyanophenylboronic acid participates in various catalyzed reactions. For instance, it undergoes palladium-catalyzed cascade reactions with 2-(cyanomethoxy)chalcones, forming benzofuro[2,3-c]pyridine skeletons with high selectivity. These reactions illustrate its utility in constructing complex cyclic skeletons with potential for application in fluorescent materials (Xiong et al., 2019).
Scientific Research Applications
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Organic Synthesis
- 2-Cyanophenylboronic acid is used in organic synthesis, particularly in the field of palladium-catalyzed cross-coupling reactions . It reacts with alkynes or alkenes to afford substituted indenones or indanones . This is a [3+2] annulation reaction where 2-Cyanophenylboronic acid acts as a three-carbon component . The use of an alkynoate even produced benzotropone, a formal [3 + 2 + 2] adduct . The cyclic skeletons were constructed by intramolecular nucleophilic addition of an intermediate organorhodium (I) species to a cyano group .
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Pharmaceuticals
- While I couldn’t find specific examples of 2-Cyanophenylboronic acid being used in pharmaceuticals, boronic acids and their derivatives are generally known to be used in the synthesis of various pharmaceutical compounds. They are often used in Suzuki-Miyaura coupling reactions, which are widely applied in the synthesis of various biologically active compounds including pharmaceuticals .
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Materials Science
- Boron-based small organic molecules, such as 2-Cyanophenylboronic acid, have garnered immense research attention in the field of materials science . The heteroatom boron can effectively alter the electronic structures leading to excellent photophysical and electrochemical properties . This makes them ideal for use in organic electronic devices .
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Organic Electronics
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Synthesis of Pyridine Inhibitors
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Discovery and Synthesis of 1,2,4-Triazoles
properties
IUPAC Name |
(2-cyanophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLZNDDFVCGRAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370391 | |
Record name | 2-Cyanophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanophenylboronic acid | |
CAS RN |
138642-62-3 | |
Record name | 2-Cyanophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138642-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyanophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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